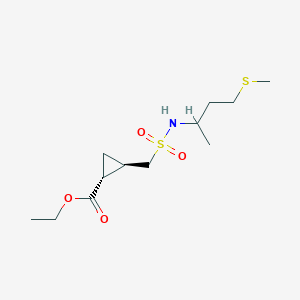![molecular formula C13H17N5O2S B7354014 N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide](/img/structure/B7354014.png)
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide, also known as TRPM8 inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which plays an important role in cold sensation and pain perception.
Mécanisme D'action
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide channels are activated by cold temperatures and menthol, and play a key role in cold sensation and pain perception. The this compound inhibitor works by binding to the channel and blocking its activity, thereby reducing cold sensitivity and pain perception. The exact mechanism of action of the inhibitor is still under investigation, but it is believed to involve a conformational change in the channel that prevents ion flow.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce cold sensitivity and pain perception, and to inhibit cancer cell migration and invasion. It has also been shown to have anti-inflammatory effects, and to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide inhibitor is its specificity for this compound channels, which allows researchers to study the role of these channels in isolation. However, one limitation is that this compound channels are expressed in a limited number of tissues, which may limit the scope of research. Additionally, the inhibitor may have off-target effects on other ion channels, which could complicate data interpretation.
Orientations Futures
There are many potential future directions for research on N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used to study this compound channels in greater detail. Another area of interest is the investigation of the role of this compound channels in cancer progression, and the development of potential therapies based on this compound inhibition. Finally, there is interest in exploring the potential therapeutic applications of this compound inhibitor in conditions such as neuropathic pain and cold allodynia.
Méthodes De Synthèse
The synthesis of N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide involves the reaction of 2-azido-5-bromopyridine with (1R,2R)-cyclopent-3-ene-1-methanol in the presence of a copper catalyst. The resulting intermediate is then treated with sodium hydride and sulfonamide to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide inhibitor has been widely used in scientific research to study the role of this compound channels in various physiological and pathological processes. For example, this compound channels have been implicated in cold allodynia, neuropathic pain, and cancer progression. By blocking this compound channels with the inhibitor, researchers can investigate the underlying mechanisms and develop potential therapies for these conditions.
Propriétés
IUPAC Name |
N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-21(20,13-6-1-2-7-14-13)16-12-5-3-4-11(12)10-18-9-8-15-17-18/h1-2,6-9,11-12,16H,3-5,10H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZRGNUAZKXDES-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NS(=O)(=O)C2=CC=CC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)NS(=O)(=O)C2=CC=CC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B7353937.png)
![1-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7353944.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![(2S,6R)-N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353958.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353978.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-sulfonamide](/img/structure/B7353981.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353995.png)
![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)
![(2R,6S)-2,6-dimethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]morpholine-4-carboxamide](/img/structure/B7354021.png)

![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-methyl-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B7354028.png)
![3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide](/img/structure/B7354031.png)
![2-chloro-4-(chloromethyl)-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7354039.png)
